9H-Xanthen-9-one, 2-chloro-1,3,6-trihydroxy-8-methyl-
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Overview
Description
2-Chloronorlichexanthone is a member of xanthones.
Scientific Research Applications
Synthesis and Natural Occurrence
- Synthesis of Derivatives : The compound 9H-Xanthen-9-one and its derivatives have been synthesized for various purposes. Gujral and Gupta (1979) synthesized 1,3,5-Trihydroxyxanthen-9-one derivatives as potential biogenetic precursors of natural compounds found in nature (Gujral & Gupta, 1979).
- Lichen Xanthones : Elix et al. (1992) achieved the total synthesis of chlorine-containing derivatives of norlichexanthone, including 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one, which is significant in the study of lichen xanthones (Elix, Crook, Hui, & Zhu, 1992).
Biological Activities
- Medicinal Chemistry : Maia et al. (2020) explored the xanthenes class, closely related to xanthones, highlighting their diverse biological applications, including antimicrobial and antitumor activities (Maia, Resende, Durães, Pinto, & Sousa, 2020).
Chemical Synthesis and Analysis
- Novel Synthesis Methods : Prashad, Lu, and Repic (2004) described a novel method for synthesizing 9H-xanthene-9-carboxaldehyde, showcasing advancements in chemical synthesis techniques relevant to xanthene derivatives (Prashad, Lu, & Repic, 2004).
- Electrochemical Applications : Yang et al. (2020) developed a novel electrochemical dehydrogenative cross-coupling method for xanthenes, demonstrating the compound's relevance in pharmaceutical chemistry and green chemistry (Yang, Wu, Song, & Li, 2020).
Antimicrobial and Antifungal Properties
- Antifungal and Antibacterial Activity : Marona et al. (2009) synthesized and tested 2-xanthone derivatives, including 9H-xanthen-9-one derivatives, for their antifungal and antibacterial properties, indicating their potential in combating microbial infections (Marona, Szkaradek, Karczewska, Trojanowska, Budak, Bober, Przepiórka, Cegła, & Szneler, 2009).
Properties
CAS No. |
22675-43-0 |
---|---|
Molecular Formula |
C14H9ClO5 |
Molecular Weight |
292.67 g/mol |
IUPAC Name |
2-chloro-1,3,6-trihydroxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO5/c1-5-2-6(16)3-8-10(5)13(18)11-9(20-8)4-7(17)12(15)14(11)19/h2-4,16-17,19H,1H3 |
InChI Key |
VFXXISJCBGVCJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)Cl)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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